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Compound of Interest

4-Pyridinecarboxylic acid, 2-iodo-,
Compound Name:

hydrazide
CAS No.: 29247-87-8
Cat. No.: B1213282

Get Quote

Executive Summary

This guide details the spectroscopic characterization of 2-iodo-4-pyridinecarboxylic acid
hydrazide, a critical intermediate in the synthesis of antitubercular agents and
radiopharmaceuticals. Unlike its parent compound, Isoniazid, the introduction of an iodine atom
at the C2 position breaks the pyridine ring symmetry and introduces specific "heavy atom"
spectral anomalies.

This document is structured to guide researchers through the identification, validation, and
purity assessment of this scaffold, focusing on the causal link between molecular structure and
observed spectral data.

Part 1: Structural Context & Synthetic Relevance

The 2-iodo moiety transforms the standard Isoniazid scaffold into a versatile "handle” for
palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid
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library generation of 2-substituted isonicotinic acid derivatives.
The Analytical Challenge
e Symmetry Breaking: The

symmetry of Isoniazid is lost, rendering all aromatic protons and carbons magnetically
inequivalent.

e The lodine Signature: lodine (

) is monoisotopic and possesses a large quadrupole moment, influencing relaxation times
and chemical shifts (Heavy Atom Effect).

Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary “fingerprint” for this molecule. The lack of an M+2
isotope peak is the definitive diagnostic for iodine, distinguishing it from chloro- or bromo-
analogs.

lonization & Molecular lon[1]

e Method: Electrospray lonization (ESI) in Positive Mode (

ve) is recommended due to the polar hydrazide tail.

e Molecular Formula:
e Exact Mass: 262.96 Da

e Observed lon:

Fragmentation Pathway (MS/MS)

The fragmentation follows a logical "peeling” of the hydrazide group, followed by the
degradation of the pyridine ring.

Key Diagnostic Fragments:

e Loss of Hydrazine (
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): Generates the acylium ion

e Loss of CO (

): Subsequent loss leads to the iodopyridinium cation.

» lodine Retention: The C-1 bond is relatively strong; early fragmentation retains the iodine,
maintaining the high mass defect.

Visualization: Fragmentation Logic
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Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-iodoisoniazid.[1][2]

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as the "Functional Group Checklist.” The iodine atom itself is
difficult to detect in standard mid-IR (4000—-400 cm~1), but its presence subtly shifts ring

vibrations.

Diagnostic Bands
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Frequency ( Assignment &

Functional Group Intensity
) Notes
Doublet.
Characteristic of
; primary amines (
Hydrazide 3300-3400 Medium
and
).
; Broad band, often H-
Amide 3150-3250 Medium
bonded.
The "Anchor" peak.
Amide | ( Conjugation with
1660-1680 Strong pyridine lowers
)

slightly.

Pyridine Ring ( Aromatic breathing

1580-1600 Medium
) modes.

Fingerprint Region.
500-600 Weak Distinguishes from

parent Isoniazid.

Stretch

Protocol Tip: Use ATR (Attenuated Total Reflectance) on the solid powder. KBr pellets may
cause halide exchange (I

Br) under high pressure/time, leading to spectral artifacts.

Part 4: Nuclear Magnetic Resonance (NMR)
Elucidation

This is the definitive structural proof. The analysis relies on understanding the Heavy Atom
Effect of iodine.

Solvent Selection

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213282?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Recommended: DMSO-

1]
e Reasoning: The hydrazide protons (
) are exchangeable. In
, they are often broad or invisible. DMSO-

stabilizes these protons via H-bonding, appearing as distinct singlets/broad peaks between
4-10 ppm.

NMR (Proton) — The "Skeleton"

Unlike Isoniazid (AA'XX' system), 2-iodoisoniazid has an AMX spin system (three non-
equivalent protons).

9.8-10.0 ppm (1H, s): Amide

. Most deshielded exchangeable proton.

8.5-8.6 ppm (1H, d,
Hz):H6. Deshielded by the adjacent Nitrogen.
e 8.0-8.1 ppm (1H, s/d,

Hz):H3. Located between lodine and Carbonyl. Deshielded by the EWG carbonyl but slightly
shielded by lodine's anisotropy compared to CI/Br.

e 7.7-7.8 ppm (1H, dd,
Hz):H5.

e 4.5-4.7 ppm (2H, br s): Hydrazide

NMR - The "Heavy Atom" Anomaly

The most critical feature is the chemical shift of C2 (the carbon attached to lodine).
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e Normal Trend: Electronegative atoms (O, N, Cl) deshield carbons (shift downfield,

ppm).

» lodine Exception: lodine has a large electron cloud and spin-orbit coupling effects that cause

shielding (upfield shift).

e Prediction: The C2-1 signal will appear significantly upfield, likely around 118-125 ppm,

which is counter-intuitive for a carbon next to a pyridine nitrogen.

Predicted Shift (

Carbon Position Explanation
ppm)

C4a(
163-165 Typical hydrazide carbonyl.

)

C6 ( Deshielded by Nitrogen
150-152

) (alpha).

C4 (Quaternary) 140-145 Ipso to carbonyl.

C3/C5 122-128 Aromatic CH.

C2( Diagnostic. Upfield shifted due
118-124

) to Heavy Atom Effect.

Part 5: Integrated Analytical Workflow

To ensure drug-grade purity, a self-validating workflow is required.

Protocol Diagram
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(Crude Synthesis ProducD

1. TLC Screening
(Mobile Phase: 10% MeOH/DCM)

Spot confirmed

2. MS (ESI+)
Confirm M+H (264)

dentity confirmed

3. Purification
(Recrystallization/Column)

4. NMR Validation
(DMSO-d6)
Check C2-I shift & Integration

Structure Validated

5. Final QC
(HPLC Purity >98%)

Click to download full resolution via product page

Figure 2: Step-by-step characterization workflow for 2-iodoisoniazid.

Common Impurities

+ Di-acylated Hydrazine: Occurs if excess acid chloride/ester is used. Check: MS

peak.
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e Hydrolyzed Acid: 2-iodoisonicotinic acid. Check: Loss of Hydrazide doublets in NMR; broad
OH stretch in IR (2500—-3000 cm™1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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